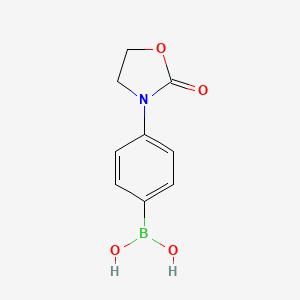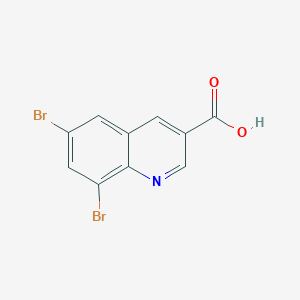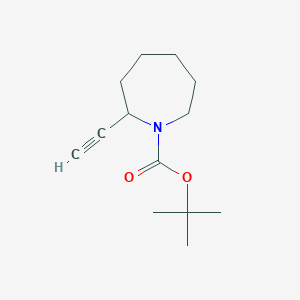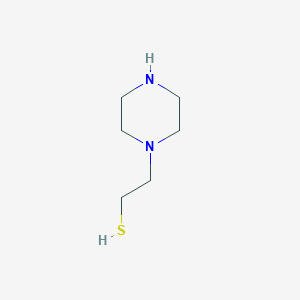
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The oxazolidinone moiety can be introduced through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the oxazolidinone moiety to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the oxazolidinone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronate esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl or oxazolidinone derivatives.
科学的研究の応用
Chemistry: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is used as a reagent in cross-coupling reactions, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura coupling .
Biology: The compound can be used in the development of boron-containing drugs, which may exhibit unique biological activities due to the presence of the boronic acid group .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and optoelectronic devices .
作用機序
The mechanism of action of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The oxazolidinone moiety may contribute to the compound’s stability and reactivity in biological systems.
類似化合物との比較
Phenylboronic acid: Lacks the oxazolidinone moiety, making it less versatile in certain applications.
(4-(2-Oxooxazolidin-3-yl)phenyl)boronate esters: These compounds are more stable but less reactive than the corresponding boronic acid.
Uniqueness: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxazolidinone moiety, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications in synthetic chemistry and biological research .
特性
分子式 |
C9H10BNO4 |
|---|---|
分子量 |
206.99 g/mol |
IUPAC名 |
[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c12-9-11(5-6-15-9)8-3-1-7(2-4-8)10(13)14/h1-4,13-14H,5-6H2 |
InChIキー |
FSHXPWKENPRWTA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2CCOC2=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)



